molecular formula C20H17Cl2NO3S2 B12140058 N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B12140058
M. Wt: 454.4 g/mol
InChI Key: XEOWDISCRSNHAC-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with benzyl, dichloro, and dioxidotetrahydrothiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Dichloro Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the dichloro groups at the desired positions on the benzothiophene ring.

    Attachment of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This step may involve the reaction of tetrahydrothiophene derivatives with oxidizing agents to form the dioxidotetrahydrothiophenyl moiety, followed by coupling with the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide
  • N-benzyl-3,4-dichloro-N-(4-fluorophenyl)benzamide

Uniqueness

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H17Cl2NO3S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-benzyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H17Cl2NO3S2/c21-15-7-4-8-16-17(15)18(22)19(27-16)20(24)23(11-13-5-2-1-3-6-13)14-9-10-28(25,26)12-14/h1-8,14H,9-12H2

InChI Key

XEOWDISCRSNHAC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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